molecular formula C10H19NO2 B7892935 3-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutan

3-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutan

Cat. No.: B7892935
M. Wt: 185.26 g/mol
InChI Key: IYIJVINQYQBGFU-UHFFFAOYSA-N
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Description

3-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutan is a chemical compound that features a cyclobutane ring substituted with a tert-butoxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutan typically involves the protection of an amino group with a tert-butoxycarbonyl group. This can be achieved through the reaction of cyclobutylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the tert-butoxycarbonyl protecting group, revealing the free amino group.

    Substitution: Nucleophilic substitution reactions can occur at the cyclobutane ring or the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutylamine.

Scientific Research Applications

3-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutan has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutan involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-({[(Tert-butoxy)carbonyl]amino}(carboxy)methyl)cyclobutane-1-carboxylic acid: This compound has an additional carboxylic acid group, which can influence its reactivity and solubility.

    3-[(Tert-butoxycarbonyl)amino]bicyclo[1.1.1]pentane-1-carboxylic acid: This compound features a bicyclic structure, which provides different steric and electronic properties compared to the cyclobutane ring.

Uniqueness

3-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutan is unique due to its combination of a cyclobutane ring and a tert-butoxycarbonyl-protected amino group. This structure provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

tert-butyl N-(cyclobutylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)11-7-8-5-4-6-8/h8H,4-7H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIJVINQYQBGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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